molecular formula C21H27F3N4O2 B286433 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Katalognummer B286433
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: VOKYQDLXICROPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TFPB, is a chemical compound that has been extensively researched for its potential use in various scientific applications.

Wirkmechanismus

The mechanism of action of 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is not fully understood, but it is believed to interact with various receptors in the body, including the serotonin receptor and the dopamine receptor. 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a positive effect on the central nervous system by increasing the release of neurotransmitters and modulating the activity of various receptors.
Biochemical and Physiological Effects:
2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have various biochemical and physiological effects on the body. In the central nervous system, 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which can improve mood and cognitive function. 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis and purification.

Zukünftige Richtungen

There are several future directions for research on 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One potential area of research is the development of new drugs based on 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione that have improved efficacy and fewer side effects. Another area of research is the study of 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione's potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its effects on the body.
Conclusion:
In conclusion, 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a chemical compound that has been extensively researched for its potential use in various scientific applications. Its high potency and selectivity for specific receptors make it a promising lead compound for drug discovery. 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a positive effect on the central nervous system and cardiovascular system, but further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesemethoden

2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-(trifluoromethyl)phenylpiperazine with 1,4-dibromo-2-butene, followed by the reaction of the resulting compound with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. The final product is purified through recrystallization to obtain 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.

Wissenschaftliche Forschungsanwendungen

2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been studied for its potential use in various scientific applications, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a positive effect on the central nervous system and can be used to treat various neurological disorders. In cancer research, 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

Eigenschaften

Molekularformel

C21H27F3N4O2

Molekulargewicht

424.5 g/mol

IUPAC-Name

2-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C21H27F3N4O2/c22-21(23,24)16-5-3-6-17(15-16)26-13-11-25(12-14-26)8-1-2-9-28-19(29)18-7-4-10-27(18)20(28)30/h3,5-6,15,18H,1-2,4,7-14H2

InChI-Schlüssel

VOKYQDLXICROPY-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Kanonische SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.